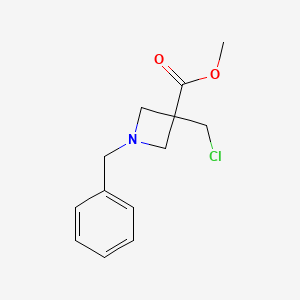
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” is a chemical compound with the CAS Number: 1935310-40-9 . It has a molecular weight of 253.73 . The IUPAC name for this compound is “methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” and its InChI Code is 1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Isomeric Analogs
The compound has been utilized in the synthesis of novel isomeric analogs such as 2-carboxy-4-methylazetidine, an analog of dl-proline. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to novel compounds with potential applications in peptide synthesis and pharmaceutical development (Soriano, Podraza, & Cromwell, 1980).
Development of Non-proteinogenic Amino Acids
Research has also focused on the synthesis of non-proteinogenic amino acids like 3,3-dimethylazetidine-2-carboxylic acid. This involves the reduction of γ-chloro-α-(N-alkylimino)esters to yield azetidine-based compounds, which are valuable in the study of bioactive molecules and the development of new drugs (Kimpe, Boeykens, & Tourwé, 1998).
Efficient Route to Enantiomerically Pure Compounds
An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has been established, showcasing the potential of these compounds in asymmetric synthesis and the production of bioactive compounds with high enantiomeric excess. This highlights the utility of azetidine-based compounds in creating pharmaceuticals with improved efficacy and reduced side effects (Futamura et al., 2005).
Catalytic Applications
Moreover, azetidine-containing compounds have found applications in catalytic processes, such as the trifluoromethylation of arenes and heteroarenes. This demonstrates the versatility of these compounds in facilitating chemical transformations that are significant in the synthesis of complex molecules (Mejía & Togni, 2012).
Novel Synthetic Strategies
Novel synthetic strategies involving azetidine compounds have been developed for the synthesis of 1,4-benzodiazepine derivatives, highlighting the role of azetidine-based intermediates in medicinal chemistry and drug design (Wang et al., 2008).
Safety And Hazards
The safety information available indicates that “Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” may be harmful if swallowed and may cause eye irritation . It’s important to handle this compound with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Eigenschaften
IUPAC Name |
methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVOVZGRLOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |
CAS RN |
1935310-40-9 |
Source


|
| Record name | methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)





![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
